

# Application of Hexyl Isovalerate in Flavor Chemistry: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hexyl isovalerate

Cat. No.: B077030

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## Introduction

**Hexyl isovalerate**, also known as hexyl 3-methylbutanoate, is a significant ester in the field of flavor and fragrance chemistry. It is valued for its characteristic sweet, fruity aroma, often described as reminiscent of green apple, unripe fruit, and strawberry.<sup>[1][2]</sup> This profile makes it a versatile ingredient for creating and enhancing fruit-based flavors in a wide array of food and beverage products. This document provides detailed application notes, experimental protocols, and biochemical insights for researchers, scientists, and drug development professionals working with this compound.

## Chemical and Physical Properties

**Hexyl isovalerate** is a colorless liquid with a distinct fruity odor.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	hexyl 3-methylbutanoate	[3]
Synonyms	Hexyl isopentanoate, n-Hexyl isovalerate	[3]
CAS Number	10032-13-0	[3]
Molecular Formula	C11H22O2	[3]
Molecular Weight	186.29 g/mol	[3]
Appearance	Colorless liquid	[1]
Odor Profile	Sweet, fruity, green apple, strawberry, unripe fruit	[1][2]
Taste Profile	Green, fruity, apple, pear	[4]
Boiling Point	215 °C	[5]
Flash Point	84 °C (190 °F)	[6]
Specific Gravity	0.852–0.859 g/cm <sup>3</sup> @ 25°C	[6]
Refractive Index	1.417–1.421 @ 20°C	[6]
Solubility	Insoluble in water; soluble in alcohol and most fixed oils	[7]

## Applications in the Food and Beverage Industry

**Hexyl isovalerate** is "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3500.[3] It is widely used to impart or enhance fruity notes in various products. Its ability to provide a natural-smelling unripe fruit character is particularly valuable in creating authentic fruit flavors.[1]

### Key Application Areas:

- **Beverages:** Enhances the flavor profile of fruit juices, soft drinks, and teas, providing a fresh and juicy character.[8]

- Confectionery: Used in candies, gums, and fruit snacks to deliver a distinct apple or mixed fruit flavor.
- Baked Goods: Imparts fruity notes to pastries, cakes, and other baked items.
- Dairy Products: Adds a sweet, fruity dimension to ice cream, yogurt, and puddings.<sup>[8]</sup>

## Recommended Usage Levels:

While the optimal concentration of **hexyl isovalerate** can vary significantly based on the product matrix and desired flavor profile, the following table provides some reported average maximum usage levels.

Product Category	Average Maximum Usage Level (ppm)
Baked Goods	51.70
Non-alcoholic Beverages	21.50

Source: The Good Scents Company<sup>[6]</sup>

## Experimental Protocols

### Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a general procedure for the quantitative analysis of **hexyl isovalerate** in a liquid food matrix, such as a beverage.

Objective: To determine the concentration of **hexyl isovalerate** in a sample.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HS-SPME autosampler
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Sample (e.g., fruit juice)
- Internal Standard (IS) solution (e.g., ethyl heptanoate in methanol, 100 µg/mL)
- Sodium chloride (NaCl), analytical grade
- **Hexyl isovalerate** standard solutions for calibration curve
- Vortex mixer
- Thermostatic water bath or heating block

#### Procedure:

- Sample Preparation:
  - Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
  - Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
  - Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 100 µg/mL ethyl heptanoate).
  - Immediately seal the vial with a magnetic screw cap.
  - Gently vortex the vial for 30 seconds to dissolve the salt.
- HS-SPME Extraction:
  - Place the vial in the autosampler tray.
  - Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
  - Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

- GC-MS Analysis:
  - After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).
  - The desorbed compounds are separated on a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  - The GC oven temperature program can be set as follows: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
  - The mass spectrometer is operated in electron ionization (EI) mode (70 eV) and scans a mass range of m/z 35-350.
- Quantification:
  - Identify **hexyl isovalerate** and the internal standard based on their retention times and mass spectra.
  - Generate a calibration curve by analyzing standard solutions of **hexyl isovalerate** of known concentrations.
  - Calculate the concentration of **hexyl isovalerate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a standard product and a product containing added **hexyl isovalerate**.

Objective: To determine if the addition of **hexyl isovalerate** at a specific concentration creates a perceivable sensory difference.

Materials:

- A panel of at least 24-30 trained or consumer panelists.

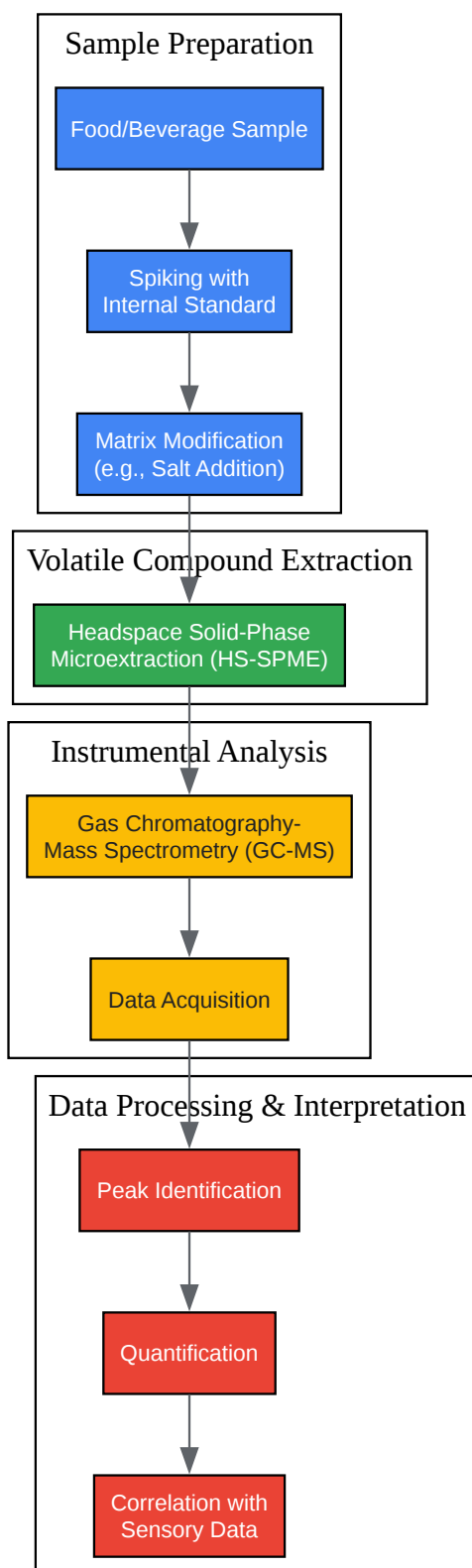
- Two product samples: a control (A) and a test sample (B) with added **hexyl isovalerate**.
- Identical tasting cups, coded with random three-digit numbers.
- Water and unsalted crackers for palate cleansing.
- Individual sensory booths with controlled lighting and ventilation.
- Ballots for recording responses.

#### Procedure:

- Sample Preparation:
  - Prepare the control sample (A) and the test sample (B) with the desired concentration of **hexyl isovalerate**.
  - For each panelist, prepare three coded samples in tasting cups. Two cups will contain one sample, and the third cup will contain the other sample. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.
  - Randomize the presentation order for each panelist.
- Tasting Session:
  - Instruct the panelists that they will receive three samples, two of which are identical and one is different.
  - Their task is to identify the odd sample.
  - Panelists should cleanse their palate with water and a cracker before starting and between samples.
  - Panelists evaluate the samples from left to right and record their choice on the ballot.
- Data Analysis:
  - Count the number of correct identifications.

- Use a statistical table for the triangle test (based on the number of panelists and the number of correct answers) to determine if the result is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ).
- A significant result indicates that a perceptible difference exists between the control and the test sample.

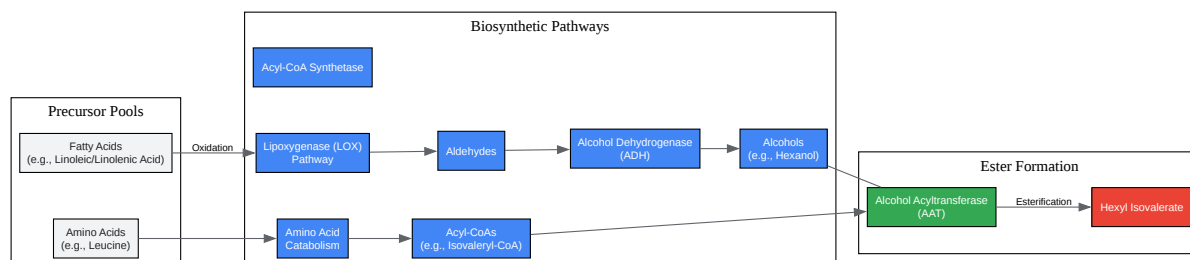
## Diagrams



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Caption: Workflow for Flavor Analysis using HS-SPME GC-MS.





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Caption: Biosynthesis of **Hexyl Isovalerate** in Fruits.

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